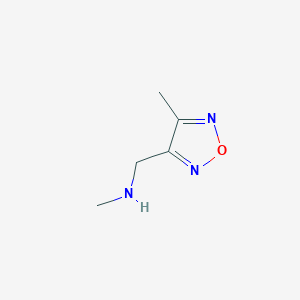
4-Methylbenzhydryl chloride
Übersicht
Beschreibung
4-Methylbenzhydryl chloride is a chemical compound used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy .
Synthesis Analysis
The 4-Methylbenzhydryl chloride resin is a more acid labile resin than the benzhydryl chloride resin . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .Molecular Structure Analysis
The molecular formula of 4-Methylbenzhydryl chloride is C14H13Cl . The molecular weight is 216.70 g/mol . The InChIKey is RRNSKPOVJIKVNB-UHFFFAOYSA-N .Chemical Reactions Analysis
The benzyhydryl chloride resins are used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy . These resins are an intermediate between the Merrifield resin and the trityl chloride resins in terms of acid lability .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylbenzhydryl chloride is 216.70 g/mol . It has a complexity of 176 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
1. Catalyst Development
4-Methylbenzhydryl chloride derivatives have been utilized in catalyst development, particularly in the synthesis of polyethylenes. For instance, Zhang et al. (2019) reported the use of 4,4′-difluorobenzhydryl-containing nickel(II) bromide and chloride chelates in catalyzing ethylene polymerization. The study found that these catalysts displayed high activity and influenced the structural features of the resulting polyethylene, contributing to properties characteristic of thermoplastic elastomers (Zhang et al., 2019).
2. Synthesis of Peptide Amides
Another significant application of 4-Methylbenzhydryl chloride is in the preparation of MBHA (4-methylbenzhydrylamine) resin, widely used as a solid support for the synthesis of peptide amides. Choi et al. (2009) described the preparation of a core–shell-type MBHA resin and evaluated its performance in solid-phase peptide synthesis (SPPS). This preparation method allowed for efficient synthesis and good synthetic performance in SPPS (Choi et al., 2009).
3. Application in Polymerization Processes
4-Methylbenzhydryl chloride derivatives also play a role in the polymerization of ethylene. Liu et al. (2011) synthesized a series of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine nickel dibromides, which exhibited high activity in ethylene polymerization. These findings suggest their potential utility in industrial polymer production processes (Liu et al., 2011).
4. Solvolysis Studies
The compound has been studied for its role in solvolysis reactions. Liu et al. (1998) examined the solvolysis of monosubstituted benzhydryl chlorides, providing insights into the correlation analysis of solvolytic reactivities and the development of new solvent ionizing power scales. These studies enhance the understanding of solvolysis mechanisms in organic chemistry (Liu et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[chloro(phenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSKPOVJIKVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405110 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzhydryl chloride | |
CAS RN |
779-14-6 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)




![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
